Tyrosinase Inhibition Potency: (S)-(+)-Imperanene vs. Glucosylated Derivatives
(S)-(+)-Imperanene inhibits human tyrosinase isolated from HMV-II cells with an IC50 of 1.85 mM, demonstrating competitive inhibition when L-DOPA is the substrate [1]. Its inhibitory activity is superior to its naturally occurring glucosylated analogs, establishing a clear rank order of potency.
| Evidence Dimension | Inhibitory Activity against Human Tyrosinase (HMV-II) |
|---|---|
| Target Compound Data | IC50 = 1.85 mM |
| Comparator Or Baseline | O-β-D-glucopyranosyl imperanene and O-β-D-glucopyranosyl-3-methoxyl imperanene (IC50 values not numerically reported, but relative activity is lower) |
| Quantified Difference | Rank order potency: (S)-(+)-Imperanene (1) > O-β-D-glucopyranosyl imperanene (2) > O-β-D-glucopyranosyl-3-methoxyl imperanene (3). |
| Conditions | Cell-free enzyme assay using tyrosinase from HMV-II human melanoma cells, with L-3,4-dihydroxyphenylalanine (L-DOPA) as substrate. |
Why This Matters
This establishes (S)-(+)-imperanene as the most potent non-glycosylated form in this series, critical for studies where the aglycone's maximal enzyme interaction is required.
- [1] Oka, D., et al. (2008). Human Tyrosinase Inhibitor in Rum Distillate Wastewater. Journal of Oleo Science, 57(3), 191–196. View Source
